molecular formula C9H5Cl2N3O B1455936 1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1423032-41-0

1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1455936
CAS RN: 1423032-41-0
M. Wt: 242.06 g/mol
InChI Key: LCCOQKGOIDIVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another related compound, 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, was synthesized using Baker-Venkatraman rearrangement on ester .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . The geometric parameters (bond lengths and bond angles) were found to be in good agreement with the experimental values available in the literature .


Chemical Reactions Analysis

The nitration process of a related compound, 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was studied in a microreactor system . The activation energy of the reaction was found to be 40.204 kJ/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the nonlinear optical properties of (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one were calculated using the B3LYP/6-311++G (d,p) level of DFT theory .

Scientific Research Applications

Medicine: Antifungal and Antimicrobial Applications

This compound has been identified as a potential precursor in the synthesis of pharmaceuticals for treating various diseases. Its structural similarity to known antifungal agents suggests it could be used in the development of new medications for fungal infections . Additionally, its derivatives have shown promise in treating hepatitis, indicating a broader spectrum of potential medical applications .

Agriculture: Fungicide Development

In agriculture, derivatives of this compound, such as diniconazole, are used as broad-spectrum systemic fungicides. They work by inhibiting steroid demethylation, which is essential for the growth of many fungi that affect crops . This application is crucial for protecting food sources and ensuring agricultural sustainability.

Material Science: Synthesis of Advanced Materials

The compound’s derivatives are used in material science for the development of new materials with specific properties. For example, its role in the synthesis of complex compounds like zinc-based structures could lead to materials with unique characteristics suitable for various industrial applications .

Environmental Science: Ecotoxicology and Pollution Control

While direct applications in environmental science are not extensively documented, related compounds are studied for their environmental impact and degradation. Understanding the behavior of such chemicals can lead to improved pollution control methods and safer environmental practices .

Analytical Chemistry: Chemical Standards and Reagents

Compounds with similar structures are used as analytical standards and reagents in chemical analyses. They serve as benchmarks or reactants in assays to determine the presence and concentration of other substances, which is fundamental in quality control and research settings .

Biochemistry: Endocannabinoid System Research

Derivatives of this compound have been explored for their interactions with the endocannabinoid system. This research has implications for understanding and treating conditions such as obesity and metabolic syndrome, as well as providing insights into the biochemistry of cannabinoid receptors .

Safety and Hazards

The safety data sheet of a related compound, alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, indicates that it causes serious eye irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2,4-dichlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCOQKGOIDIVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188246
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

1423032-41-0
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.